N,N'-Diethylethylenediamine

描述

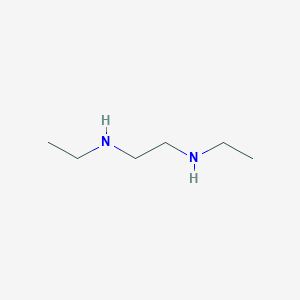

Structure

3D Structure

属性

IUPAC Name |

N,N'-diethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKRXEBLWJVYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059409 | |

| Record name | N,N'-Diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-74-0 | |

| Record name | N,N′-Diethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N2-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of N,N'-Diethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diethylethylenediamine (DEEDA) is a crucial building block in the synthesis of a variety of fine chemicals and pharmaceutical agents. Its molecular structure, featuring two secondary amine functionalities, allows for its use as a versatile ligand and a precursor in the construction of more complex molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, detailing the reaction mechanisms, experimental protocols, and associated quantitative data. The methodologies discussed include alkylation of ethylenediamine (B42938) and its derivatives, reductive amination, and synthesis via nitrile intermediates, offering a comparative analysis to inform process development and optimization.

Introduction

This compound, a colorless to pale yellow liquid with a characteristic amine odor, is a symmetrical diamine with the chemical formula C₆H₁₆N₂. Its utility in organic synthesis is significant, particularly as a precursor for pharmaceuticals such as the anti-malarial drug chloroquine (B1663885) and as a ligand in coordination chemistry. The selection of an appropriate synthetic route is contingent upon factors such as precursor availability, desired scale, and economic viability. This document explores the core synthetic strategies for obtaining this compound, providing the necessary technical details for laboratory and process chemists.

Synthesis via Alkylation of Ethylenediamine and its Precursors

Direct alkylation of amines is a classical and widely practiced method for the formation of C-N bonds. Several variations of this approach are utilized for the synthesis of this compound.

Reaction of 2-Diethylaminoethyl Chloride Hydrochloride with Ammonia (B1221849)

This two-step industrial method involves the initial preparation of 2-diethylaminoethyl chloride hydrochloride, followed by amination.

Mechanism:

The synthesis begins with the chlorination of diethylaminoethanol using a chlorinating agent like thionyl chloride, which proceeds through a nucleophilic substitution mechanism. The resulting 2-diethylaminoethyl chloride hydrochloride is then subjected to nucleophilic attack by ammonia. The high pressure and temperature facilitate the displacement of the chloride ion by the amino group.

Experimental Protocol: [1]

-

Step 1: Preparation of 2-diethylaminoethyl chloride hydrochloride:

-

To a reaction vessel containing dichloromethane, add thionyl chloride and cool the mixture to -10 °C.

-

Separately, prepare a solution of diethylaminoethanol in dichloromethane.

-

Slowly add the diethylaminoethanol solution to the cooled thionyl chloride solution, maintaining the temperature between -10 °C and 20 °C over 1-2 hours.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Recrystallize the crude product from a low molecular weight alcohol or ester to obtain 2-diethylaminoethyl chloride hydrochloride.

-

-

Step 2: Synthesis of this compound:

-

Charge a high-pressure autoclave with 2-diethylaminoethyl chloride hydrochloride and water.

-

Seal the autoclave and introduce an excess of liquid ammonia.

-

Heat the reactor to a temperature between 10-100 °C, maintaining a pressure of 0-10 MPa for at least 4 hours.

-

After the reaction, cool the autoclave and recover the excess ammonia.

-

Add an alkali solution (e.g., sodium hydroxide) to the reaction mixture and cool to precipitate the inorganic salts.

-

Separate the lower aqueous layer.

-

Rectify the upper organic layer, collecting the fraction at 143-148 °C to yield this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Purity of 2-diethylaminoethyl chloride HCl | >99.5% | [1] |

| Molar Yield of 2-diethylaminoethyl chloride HCl | ~98% | [1] |

| Reaction Temperature (Amination) | 10-100 °C | [1] |

| Reaction Pressure (Amination) | 0-10 MPa | [1] |

| Boiling Point of this compound | 143-148 °C | [1] |

Logical Relationship Diagram:

Reaction of Diethylamine (B46881) with 2-Chloroethylamine (B1212225) Hydrochloride

This method involves the direct alkylation of diethylamine with 2-chloroethylamine hydrochloride in a high-pressure environment.

Mechanism:

The reaction is a nucleophilic substitution where the secondary amine, diethylamine, acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethylamine and displacing the chloride. An acid-binding agent, such as sodium methoxide (B1231860), is used to neutralize the generated hydrochloric acid. The use of a Lewis acid catalyst like cuprous chloride can enhance the reaction rate.

Experimental Protocol: [2]

-

Charge a high-pressure autoclave with diethylamine, 2-chloroethylamine hydrochloride, a sodium methoxide solution in methanol, and a catalytic amount of cuprous chloride.

-

Seal the autoclave and heat the mixture to 100-200 °C, with the pressure reaching 0.52-1.60 MPa.

-

Maintain the reaction for 3-8 hours.

-

After cooling, transfer the reaction mixture and adjust the pH to ≥ 13 with a saturated sodium hydroxide (B78521) solution to precipitate inorganic salts.

-

Separate the upper organic layer.

-

Fractionally distill the organic layer to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Diethylamine:2-Chloroethylamine HCl) | 1-8 : 1 | [2] |

| Reaction Temperature | 100-200 °C | [2] |

| Reaction Pressure | 0.52-1.60 MPa | [2] |

| Reaction Time | 3-8 hours | [2] |

| Yield | 78.6% | [2] |

| Purity | 99.2% | [2] |

Logical Relationship Diagram:

Synthesis via Nitrile Intermediates

This pathway involves the formation of a dinitrile intermediate followed by its reduction to the corresponding diamine.

From Acrylonitrile (B1666552)

This two-step process begins with the cyanoethylation of ethylenediamine, followed by the hydrogenation of the resulting N,N'-bis(2-cyanoethyl)ethylenediamine.

Mechanism:

The first step is a Michael addition, where the primary amine groups of ethylenediamine act as nucleophiles and add to the β-carbon of acrylonitrile. This reaction is typically base-catalyzed. The resulting dinitrile is then reduced to the primary amine. The hydrogenation is carried out using a catalyst, such as Raney nickel, under hydrogen pressure.

-

Step 1: Synthesis of N,N'-Bis(2-cyanoethyl)ethylenediamine:

-

In a reaction vessel, dissolve ethylenediamine in a suitable solvent such as a monohydric alcohol.

-

Slowly add acrylonitrile to the ethylenediamine solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

After the addition is complete, stir the mixture for several hours at a controlled temperature.

-

-

Step 2: Hydrogenation to this compound:

-

The crude N,N'-bis(cyanoethyl)ethylenediamine mixture is transferred to a high-pressure hydrogenator.

-

Add a hydrogenation catalyst (e.g., Raney nickel) and a solvent (e.g., methanolic ammonia).

-

Pressurize the reactor with hydrogen (6-110 bar) and heat to 70-150 °C.[3]

-

After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.

-

The product is then purified by distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Hydrogenation Pressure | 6-110 bar | [3] |

| Hydrogenation Temperature | 70-150 °C | [3] |

| Yield of N,N'-bis(3-aminopropyl)ethylenediamine | >80% | [3] |

Signaling Pathway Diagram:

Synthesis via Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary/secondary amines.

Reductive Amination of Glyoxal (B1671930) with Ethylamine

While a specific protocol for this compound is not widely published, a plausible and efficient route involves the reaction of glyoxal with ethylamine, followed by in-situ reduction. A similar method is patented for the synthesis of the dimethyl analogue using methylamine.[4]

Mechanism:

The reaction proceeds through the initial formation of a diimine intermediate from the condensation of glyoxal with two equivalents of ethylamine. This intermediate is then reduced in the same pot to this compound. A variety of reducing agents can be employed, with sodium borohydride (B1222165) or catalytic hydrogenation being common choices.

Plausible Experimental Protocol:

-

To a solution of aqueous glyoxal in a suitable solvent like methanol, add two equivalents of ethylamine.

-

Stir the mixture at room temperature for a period to allow for the formation of the diimine intermediate.

-

Cool the reaction mixture and add a reducing agent, such as sodium borohydride, in portions.

-

After the reduction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and purify the product by distillation.

Experimental Workflow Diagram:

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines, avoiding over-alkylation. While not a direct route to this compound, a modified approach can be envisioned.

Mechanism:

A plausible adaptation involves the reaction of phthalic anhydride (B1165640) with ethylenediamine to form N,N'-ethylenebis(phthalimide). This protected diamine can then be N-alkylated with an ethyl halide. The final step involves the removal of the phthalimide (B116566) protecting groups, typically with hydrazine (B178648), to yield the desired product.

Plausible Experimental Protocol:

-

Step 1: Synthesis of N,N'-Ethylenebis(phthalimide):

-

React phthalic anhydride with ethylenediamine in a suitable solvent, with heating, to form the bis-imide.[5]

-

-

Step 2: Diethylation:

-

Deprotonate the N,N'-ethylenebis(phthalimide) with a strong base.

-

React the resulting anion with two equivalents of an ethyl halide (e.g., ethyl iodide).

-

-

Step 3: Deprotection:

-

Treat the N,N'-diethyl-N,N'-ethylenebis(phthalimide) with hydrazine hydrate (B1144303) in a solvent like ethanol, under reflux, to cleave the phthalimide groups and liberate this compound.

-

Signaling Pathway Diagram:

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, cost of starting materials, and available equipment. The alkylation of halo-precursors and the cyanoethylation/hydrogenation route are well-established industrial methods. Reductive amination offers a potentially efficient and direct route, while the Gabriel synthesis provides a more classical, albeit multi-step, approach. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers and process chemists in the selection and implementation of the most suitable synthetic strategy for their needs.

References

- 1. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 2. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 3. EP1955997A1 - Selective manufacture of N, N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 4. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

Spectroscopic Profile of N,N'-Diethylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Diethylethylenediamine (CAS No. 111-74-0), a key diamine in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₆N₂, with a molecular weight of 116.20 g/mol .[1][2] Its structure is characterized by a central ethylenediamine (B42938) core with an ethyl group attached to each nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 6H | -CH₂CH₃ |

| ~1.5 | Singlet (broad) | 2H | -NH - |

| ~2.6 | Quartet | 4H | -CH₂ CH₃ |

| ~2.7 | Singlet | 4H | -NH-CH₂CH₂ -NH- |

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows three distinct carbon signals, consistent with the molecule's symmetry.[1][3]

| Chemical Shift (δ) ppm | Assignment |

| ~15.5 | -C H₃ |

| ~42.0 | -C H₂CH₃ |

| ~48.0 | -NH-C H₂CH₂-NH- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum is typically acquired for a neat liquid sample.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3300 (broad) | N-H Stretch | Secondary Amine (N-H) |

| 2965 - 2850 | C-H Stretch | Alkyl (C-H) |

| ~1460 | C-H Bend | Methylene (-CH₂-) |

| ~1375 | C-H Bend | Methyl (-CH₃) |

| ~1100 | C-N Stretch | Aliphatic Amine (C-N) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z of 116.

Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 116 | [CH₃CH₂NHCH₂CH₂NHCH₂CH₃]⁺ | Molecular Ion |

| 86 | [CH₃CH₂NHCH₂CH₂]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| 58 | [CH₃CH₂NH=CH₂]⁺ | Alpha-cleavage, loss of a C₂H₅N radical |

| 44 | [CH₂=NHCH₃]⁺ | Cleavage of the central C-C bond |

| 30 | [CH₂=NH₂]⁺ | Cleavage adjacent to the nitrogen |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The sample should be free of particulate matter.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy (Neat Liquid)

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates or ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject the diluted sample into the GC.

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the analyte from the solvent and any impurities.

-

A temperature gradient program is typically used to ensure good peak shape and resolution.

-

-

MS Analysis:

-

The eluent from the GC is directed into the MS.

-

The sample is ionized using a standard electron energy (typically 70 eV).

-

The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: A flowchart of the spectroscopic analysis process.

References

Physical properties of N,N'-Diethylethylenediamine (boiling point, density, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N,N'-Diethylethylenediamine, a vital diamine used in the synthesis of various chemical and pharmaceutical products. This document details its boiling point, density, and solubility, presenting quantitative data in a structured format. Furthermore, it outlines general experimental protocols for the determination of these properties and includes a visual representation of a typical synthesis workflow.

Core Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor. Its physical properties are crucial for its handling, application in synthesis, and for purification processes.

The physical properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference. It is important to note that slight variations in reported values can be attributed to differences in measurement conditions and sample purity.

| Physical Property | Value | Conditions |

| Boiling Point | 145-147 °C[1][2][3] | At 760 mmHg (atmospheric pressure) |

| 146 °C[4] | At 760 mmHg | |

| 152-154 °C[5][6][7] | (lit.) | |

| Density | 0.811 g/mL[4][5][6][7] | At 25 °C |

| 0.827 g/mL[1][2][3] | At 25 °C | |

| 0.8200 g/mL[8] | - | |

| Solubility | Miscible with water.[1][6][7] | - |

| Soluble in water.[9] | - | |

| Soluble in methanol, ether, ethanol, toluene, and carbon tetrachloride.[8][9] | - |

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the boiling point, density, and solubility of a liquid amine like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Method 1: Distillation

A common and straightforward method for determining the boiling point is through simple distillation.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and the thermometer bulb is positioned so that its top is level with the side arm of the distillation flask, ensuring it accurately measures the temperature of the vapor that is distilling.

-

The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

-

The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point of the liquid at the recorded atmospheric pressure.

-

Method 2: Thiele Tube Method

This micro-method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a small test tube, a capillary tube, a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube expands and escapes.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Density is the mass of a substance per unit volume.

Method: Pycnometer or Graduated Cylinder and Balance

-

Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is accurately measured.

-

A known volume of the liquid is added to the pycnometer or graduated cylinder.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume. The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

-

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Qualitative Method

-

Apparatus: Test tubes, vortex mixer (optional).

-

Procedure:

-

A small, measured amount of this compound is added to a test tube.

-

A measured volume of the solvent (e.g., water, ethanol) is added to the test tube.

-

The mixture is agitated (e.g., by shaking or using a vortex mixer) to facilitate dissolution.

-

The mixture is observed to determine if a single, clear phase (solution) is formed, indicating solubility, or if two distinct layers remain or the mixture is cloudy, indicating insolubility or partial solubility. This can be repeated with varying proportions of solute and solvent to assess the degree of solubility (e.g., miscible, soluble, slightly soluble, insoluble).

-

Synthesis Workflow Visualization

The following diagram illustrates a common synthetic route for the preparation of this compound. This two-step process involves the initial formation of 2-diethylaminoethyl chloride hydrochloride, followed by amination to yield the final product.

Caption: Synthesis workflow for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 3. benchchem.com [benchchem.com]

- 4. N,N-ジエチルエチレンジアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. N,N-Diethylethylenediamine, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 9. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

N,N'-Diethylethylenediamine (CAS 100-36-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diethylethylenediamine, with the CAS number 100-36-7, is a versatile diamine derivative that serves as a crucial building block and reagent in a multitude of chemical syntheses, particularly within the pharmaceutical and specialty chemical industries.[1] Its unique structural characteristics make it an important intermediate for the creation of complex organic molecules, including active pharmaceutical ingredients (APIs), imaging agents, and other fine chemicals.[2][3] This technical guide provides an in-depth overview of its core properties, experimental protocols for key applications, and relevant biological pathways.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic amine-like odor.[4][5] It is miscible with water and soluble in various organic solvents.[5][6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H16N2 | [4][6] |

| Molecular Weight | 116.20 g/mol | [4][7] |

| Density | 0.827 g/mL at 25 °C | [4][6] |

| Boiling Point | 145-147 °C | [4][6] |

| Melting Point | < -70 °C | [4] |

| Flash Point | 87 °F (30.5 °C) | [6][8] |

| Vapor Pressure | 5.33 hPa at 20 °C | [4][6] |

| Refractive Index | n20/D 1.436 | [4][6] |

| Water Solubility | Miscible | [4][6] |

| pKa (at 25 °C) | pK1: 7.70 (+2), pK2: 10.46 (+1) | [4] |

| LogP | 0.1 at 25 °C | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Source/Reference |

| ¹H NMR | ChemicalBook, PubChem[7][9] |

| ¹³C NMR | ChemicalBook, PubChem[7][8] |

| IR | NIST WebBook, PubChem[2][7] |

| Mass Spectrometry (GC-MS) | SpectraBase, PubChem[7][10] |

Safety and Handling

This compound is a flammable liquid and vapor and is corrosive.[8][9] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7][8] Inhalation may cause respiratory irritation.[11]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[8][11]

-

Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[8]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and is utilized in the development of diagnostic imaging agents.

Synthesis of Dibucaine Hydrochloride

Dibucaine hydrochloride, a potent local anesthetic, is synthesized using this compound as a key reactant.[4][6] The synthesis involves the reaction of 2-chloro-4-quinolinecarboxylic acid chloride with this compound to form an amide intermediate, which is then further processed to yield dibucaine.[6]

Experimental Protocol: Synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide [6]

-

Preparation of 2-chloro-4-quinolinecarboxylic acid chloride: 2-Hydroxy-4-quinolinecarboxylic acid (15-25 g) is reacted with thionyl chloride (12-18 g) in toluene (B28343) (120-180 mL) at 50-70 °C for 2.5-3.5 hours. The reaction mixture is then concentrated under reduced pressure to yield the acid chloride.

-

Amidation Reaction: The obtained 2-chloro-4-quinolinecarboxylic acid chloride is diluted with toluene (200-300 mL). This compound (6-12 g) is added, and the mixture is heated to 60-80 °C with stirring until the reaction is complete.

-

Work-up: After cooling to room temperature, water is added, and the mixture is stirred for 25-35 minutes. The organic layer is separated, washed with water and saturated brine, and then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide.

Melanin-Targeted PET Imaging

This compound is a component of novel radiolabeled probes for Positron Emission Tomography (PET) imaging of melanoma.[12][13] These probes, such as 18F-labeled benzamides, exhibit an affinity for melanin, allowing for the specific targeting and visualization of melanotic melanoma metastases.[12][14]

Experimental Workflow: Melanin-Targeted PET Imaging

The general workflow involves the synthesis of a radiolabeled probe incorporating the this compound moiety, followed by in vivo administration and PET imaging.

Induction of Apoptosis

Research has indicated that this compound can induce apoptosis through a caspase-3 dependent pathway.[15] While the specific upstream signaling events initiated by this compound are not fully elucidated, the activation of caspase-3 is a key step in the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, programmed cell death.

Role in Antimalarial and Oligonucleotide Synthesis

This compound serves as a building block in the synthesis of certain antimalarial drugs.[15] Its diamine structure allows for its incorporation into larger molecules designed to interfere with the life cycle of the malaria parasite. In the field of oligonucleotide synthesis, it has been used in the oxidative amidation of hydrogen phosphonate (B1237965) diesters, a key step in the formation of the phosphate (B84403) backbone of DNA and RNA strands.[4]

Conclusion

This compound (CAS 100-36-7) is a chemical intermediate with significant utility in pharmaceutical and research applications. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for medicinal chemists and drug development professionals. Proper safety precautions are essential when handling this compound due to its hazardous nature. Further research into its biological activities, particularly its role in inducing apoptosis, may unveil new therapeutic opportunities.

References

- 1. N,N'-diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Ethanediamine, N,N-diethyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic methods of Dibucaine hydrochloride_Chemicalbook [chemicalbook.com]

- 5. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. N,N-Diethylethylenediamine | C6H16N2 | CID 60993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-Diethylethylenediamine(100-36-7) 13C NMR spectrum [chemicalbook.com]

- 9. N,N-Diethylethylenediamine(100-36-7) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound | C6H16N2 | CID 67105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Melanin Targeted Pre-clinical PET Imaging of Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Aliphatic 18F-Labeled Probe for PET Imaging of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Melanin-targeted preclinical PET imaging of melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. innospk.com [innospk.com]

The Bidentate Ligand N,N'-Diethylethylenediamine: A Technical Guide to its Coordination Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diethylethylenediamine (DEEDA), a symmetrically substituted ethylenediamine (B42938) derivative, serves as a versatile bidentate ligand in coordination chemistry. Its ability to form stable five-membered chelate rings with a wide array of metal ions has led to its use in the development of materials with interesting physicochemical properties and as a component in catalytic systems. This technical guide provides an in-depth overview of the coordination chemistry of DEEDA, focusing on the synthesis, structure, stability, and potential applications of its metal complexes.

Ligand Properties and Coordination Behavior

This compound (C6H16N2), also known as N,N'-diethyl-1,2-ethanediamine, possesses two secondary amine nitrogen atoms that act as Lewis basic sites, enabling it to coordinate to metal centers in a bidentate fashion. The ethyl substituents on the nitrogen atoms introduce steric bulk compared to the parent ethylenediamine, which can influence the coordination geometry, stability, and reactivity of the resulting metal complexes.

The coordination of DEEDA to a metal ion (M) forms a stable five-membered chelate ring, a thermodynamically favorable arrangement. The general coordination behavior can be depicted as follows:

Caption: Coordination of this compound to a metal center.

Synthesis of Metal Complexes

The synthesis of metal complexes with DEEDA is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the final product.

General Experimental Workflow for Metal Complex Synthesis

A generalized workflow for the synthesis of metal complexes with bidentate amine ligands is presented below. This process involves the reaction of a metal salt with the ligand, followed by work-up procedures to isolate and purify the desired complex.

Caption: Generalized workflow for the synthesis of metal complexes.

Experimental Protocol: Synthesis of bis(this compound)copper(II) Nitrate (B79036), Cu(DEEDA)22

This protocol describes the synthesis of a well-characterized copper(II) complex with DEEDA.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

-

This compound (DEEDA)

-

Absolute ethanol

-

Diethyl ether

Procedure:

-

Dissolve Cu(NO3)2·3H2O (1.2 g, 5 mmol) in 40 mL of absolute ethanol in a 150 mL beaker to obtain a clear blue solution.

-

In a separate beaker, prepare a solution of this compound (1.16 g, 10 mmol) in 10 mL of absolute ethanol.

-

Add the ethanolic solution of DEEDA dropwise to the stirred copper(II) nitrate solution. A color change to blue-violet will be observed.

-

Allow the reaction mixture to stand for approximately 10 minutes, during which a red solid will precipitate.

-

Collect the solid product by suction filtration.

-

Wash the collected solid twice with 5 mL portions of diethyl ether.

-

Air-dry the solid product on a filter paper for 30 minutes and then weigh it to determine the yield.

Quantitative Data on Metal Complexes

The stability and structural parameters of metal complexes are crucial for understanding their behavior and potential applications.

Stability Constants

The stability of metal-ligand complexes in solution is quantified by their stability constants (log K). For mixed-ligand complexes of Cu(II) with 2,2'-bipyridylamine (bipyA) and various diamines, the formation constant for the DEEDA-containing complex has been determined potentiometrically.

| Complex | log K |

| [Cu(bipyA)(this compound)]2+ | 7.91 |

The lower formation constant of the DEEDA complex compared to the corresponding ethylenediamine and N,N-dimethylethylenediamine complexes is attributed to the increased steric hindrance from the two ethyl groups on the nitrogen atoms.[1]

Structural Data

X-ray crystallography provides precise information on the coordination geometry and bond parameters of metal complexes in the solid state. Below is a summary of structural data for representative Cu(II) and Ni(II) complexes of DEEDA.

Table 1: Selected Bond Lengths and Angles for --INVALID-LINK--2

| Parameter | Value |

| Bond Lengths (Å) | |

| Cu–N(primary) | 2.011(5) |

| Cu–N(tertiary) | 2.081(5) |

| Coordination Geometry | Rhombic Coplanar |

Data obtained from the red isomer.

Table 2: Selected Bond Lengths for trans-[Ni(DEEDA)2]Br2

| Parameter | Value |

| Bond Lengths (Å) | |

| Ni–N(unsubstituted) | 1.9202(14) |

| Ni–N(dialkylated) | 1.9666(13) |

| Coordination Geometry | Square-planar |

The data reveals that for the Ni(II) complex, the bond length to the dialkylated nitrogen atom is appreciably longer than that to the unsubstituted nitrogen atom.

Applications and Mechanistic Insights

Complexes of DEEDA and related ligands have shown promise in various applications, including catalysis.

Catalytic Oxidation of Phenols

Copper complexes with substituted ethylenediamines can act as catalysts for the aerobic oxidation of phenols. A theoretical study on the oxidation of phenolate (B1203915) by a related bis(μ-oxo)dicopper(III) complex with N,N'-di-tert-butylethylenediamine provides a plausible mechanistic pathway that may be relevant to DEEDA-copper complexes.

The proposed mechanism involves the initial cleavage of the O-O bond in a peroxo-dicopper(II) species to form a bis(μ-oxo)dicopper(III) intermediate. This highly reactive species then coordinates with the phenolate substrate, followed by a series of steps including C-O bond formation and electron/proton transfers to yield the oxidized product (a quinone).

Caption: Proposed mechanism for phenolate oxidation by a Cu-diamine complex.

This mechanistic understanding is valuable for the rational design of more efficient catalysts for oxidative transformations, which is of significant interest in both industrial and pharmaceutical settings.

Conclusion

This compound is a valuable bidentate ligand that forms stable complexes with a variety of metal ions. The steric and electronic properties imparted by the ethyl substituents influence the coordination chemistry and reactivity of these complexes. The availability of detailed structural and stability data, coupled with insights into potential catalytic mechanisms, provides a solid foundation for researchers and drug development professionals to explore the use of DEEDA-metal complexes in the design of new materials, catalysts, and potentially, therapeutic agents. Further research into the stability constants with a broader range of metals and the exploration of their catalytic and biological activities will undoubtedly expand the utility of this versatile ligand.

References

N,N'-Diethylethylenediamine Coordination Chemistry: A Technical Guide for Advanced Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental coordination chemistry of N,N'-Diethylethylenediamine (deen). It covers the synthesis of its metal complexes, their structural and spectroscopic characterization, and applications with a particular focus on areas relevant to drug development. This document is designed to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualized workflows and mechanisms to support advanced research and development.

Introduction to this compound (deen)

This compound is a bidentate ligand from the ethylenediamine (B42938) family, characterized by the presence of two ethyl substituents on the nitrogen atoms. The substitution pattern significantly influences its coordination chemistry. The symmetrically substituted This compound (1,2-bis(ethylamino)ethane) and the asymmetrically substituted N,N-diethylethylenediamine (2-(diethylamino)ethylamine) are two common isomers. This guide focuses on the coordination chemistry of the N,N- (asymmetric) isomer unless otherwise specified, as it is frequently utilized in the synthesis of coordination complexes.

The presence of both a primary and a tertiary amine in N,N-diethylethylenediamine imparts unique steric and electronic properties to its metal complexes. It readily forms stable five-membered chelate rings with a variety of transition metal ions, including copper(II), nickel(II), and platinum(II). The steric bulk of the ethyl groups can influence the geometry, stability, and reactivity of the resulting complexes, making it a ligand of interest for tuning the properties of metal-based catalysts and therapeutic agents.

Synthesis and Coordination Modes

The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the deen ligand in a suitable solvent, such as water or ethanol (B145695). The stoichiometry of the reaction can be controlled to yield complexes with one or two deen ligands, commonly forming species of the type [M(deen)Xn] or [M(deen)2]Xn.

The general workflow for the synthesis and characterization of a deen metal complex is outlined below.

Quantitative Data and Structural Analysis

The coordination of deen to metal centers results in complexes with distinct structural and spectroscopic properties. The steric hindrance from the ethyl groups often leads to distorted coordination geometries. For example, square planar [Cu(deen)2]2+ complexes exhibit a rhombic coplanar CuN4 chromophore.

Crystallographic Data

The following tables summarize key crystallographic data for representative deen complexes with different metal ions.

Table 1: Crystallographic Data for Copper(II)-deen Complexes

| Parameter | --INVALID-LINK--2[1][2][3] | --INVALID-LINK--2 |

| Metal Ion | Copper(II) | Copper(II) |

| Coordination Geometry | Rhombic Coplanar / Distorted Octahedral | Square Planar |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| Cu-N (primary) (Å) | 2.011(5) | Not Available |

| Cu-N (tertiary) (Å) | 2.081(5) | Not Available |

| Cu···O (axial) (Å) | 2.765(2) | Not applicable |

| N-Cu-N Angle (°) | 84.1 (intraligand) | Not Available |

Table 2: Crystallographic Data for Platinum(II)-deen Complexes

| Parameter | [Pt(N,N-deen)Cl2][4][5] |

| Metal Ion | Platinum(II) |

| Coordination Geometry | Square Planar |

| Crystal System | Not Available |

| Space Group | Not Available |

| Pt-N Bond Lengths (Å) | Not Available |

| Pt-Cl Bond Lengths (Å) | Not Available |

| N-Pt-N Angle (°) | Not Available |

Spectroscopic Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are crucial for characterizing deen complexes.

-

Infrared Spectroscopy: The N-H stretching vibrations in the IR spectrum (typically in the 3100-3300 cm⁻¹ region) are indicative of coordination to the metal center.[4]

-

UV-Visible Spectroscopy: The d-d transitions of the metal ion are sensitive to the coordination environment. For instance, copper(II)-deen complexes often exhibit thermochromism, where the color of the complex changes with temperature due to subtle changes in the coordination geometry and axial interactions with counter-ions.[6]

Applications in Drug Development: Platinum(II) Complexes

Platinum-based drugs, such as cisplatin, are a cornerstone of cancer chemotherapy. Their mechanism of action involves binding to DNA, which ultimately triggers apoptosis in cancer cells. The use of ligands like deen allows for the fine-tuning of the steric and electronic properties of platinum(II) complexes, potentially leading to improved efficacy and reduced side effects. The steric bulk of the ethyl groups on the deen ligand can influence the kinetics of DNA binding and the types of DNA adducts formed.[5]

Mechanism of Action: DNA Binding

The anticancer activity of platinum(II) complexes is primarily attributed to their ability to form covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA, with a preference for the N7 position of guanine.[7][8] This process is initiated by the hydrolysis of the chloride ligands within the low-chloride environment of the cell.

The proposed mechanism for DNA binding by a [Pt(deen)Cl2]-type complex is visualized below.

Detailed Experimental Protocols

This section provides detailed, replicable protocols for the synthesis of key deen complexes.

Synthesis of [Pt(N,N-diethylethylenediamine)Cl2][4]

This protocol is adapted from the synthesis of platinum(II) complexes with N,N-diethylethylenediamine.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

N,N-Diethylethylenediamine (deen)

-

Deionized water

-

Ethanol

-

Diethyl ether

Procedure:

-

Dissolve K₂[PtCl₄] (1.0 mmol) in 20 mL of deionized water with stirring. Filter the resulting clear, red solution to remove any impurities.

-

In a separate beaker, dissolve N,N-diethylethylenediamine (1.0 mmol) in 10 mL of deionized water.

-

Add the deen solution dropwise to the stirred K₂[PtCl₄] solution at room temperature.

-

Protect the reaction mixture from light by wrapping the flask in aluminum foil.

-

Continue stirring the mixture at room temperature for 24 hours. A yellow precipitate of [Pt(deen)Cl₂] will form.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with cold deionized water (3 x 10 mL), followed by cold ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL).

-

Dry the product in a vacuum desiccator to a constant weight.

Characterization:

-

FTIR (cm⁻¹): Look for strong N-H absorption bands in the range of 3128–3239 cm⁻¹.[4]

-

Elemental Analysis: Calculated for C₆H₁₆N₂PtCl₂: C, 18.86; H, 4.22; N, 7.33%. Found values should be within ±0.4%.

Synthesis of trans-Cu(N,N-diethylethylenediamine)2(H2O)2[2]

This protocol describes the synthesis of a copper(II)-deen complex.

Materials:

-

Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

N,N-Diethylethylenediamine (deen)

Procedure:

-

Dissolve Cu(NO₃)₂·3H₂O (1.0 mmol) in 10 mL of methanol in a small flask.

-

In a separate beaker, dissolve N,N-diethylethylenediamine (2.1 mmol) in 5 mL of methanol.

-

Add the deen solution dropwise to the stirred copper(II) solution. The color of the solution should change to dark blue. For enhanced reaction kinetics, the addition can be performed under sonication for approximately 20 minutes.

-

After the addition is complete, remove the methanol solvent under vacuum (using a rotary evaporator) at 65°C.

-

Wash the resulting solid with chloroform to remove any excess unreacted deen ligand.

-

Dry the final product, a blue solid, under vacuum.

Characterization:

-

UV-Vis (Methanol): The complex should exhibit a broad d-d transition band characteristic of copper(II) complexes.

-

Solubility: The complex is expected to be soluble in polar solvents like water, methanol, and DMSO, but insoluble in non-polar solvents like hexane.[2]

Conclusion

This compound is a versatile ligand that forms stable and structurally diverse complexes with a range of transition metals. The steric and electronic properties imparted by the ethyl groups allow for the fine-tuning of the coordination environment, which in turn influences the physical and chemical properties of the complexes. The demonstrated ability of platinum(II)-deen complexes to interact with DNA underscores their potential in the development of novel anticancer therapeutics. The detailed protocols and compiled data within this guide serve as a foundational resource for researchers aiming to explore and exploit the rich coordination chemistry of this ligand in materials science, catalysis, and medicinal chemistry.

References

- 1. bis(N,N-diethylethylenediamine)copper(II) nitrate | C12H32CuN6O6 | CID 139179880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. staff-beta.najah.edu [staff-beta.najah.edu]

- 3. researchgate.net [researchgate.net]

- 4. Equilibrium and Kinetic Investigations of the Interaction of Model Platinum(II) Complex with DNA Constituents in Reference to the Antitumour Activity: Complex-Formation Reactions of [Pd(N,N-diethylethylenediamine)(H2O)2]2+ with Ligands of Biological Significance and Displacement Reactions of DNA Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equilibrium and kinetic investigations of the interaction of model platinum(II) complex with DNA constituents in reference to the antitumour activity: complex-formation reactions of [Pd(N,N-diethylethylenediamine)(H2O)2]2+ with ligands of biological significance and displacement reactions of DNA constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

N,N'-Diethylethylenediamine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diethylethylenediamine (DEEDA) is a symmetrically substituted diamine that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, featuring two secondary amine functionalities, makes it a crucial precursor for a wide array of molecular architectures. This technical guide provides a comprehensive overview of DEEDA, focusing on its synthesis, physicochemical properties, and its extensive applications as a ligand in coordination chemistry, a precursor to bioactive molecules in drug discovery, and a key component in the development of agrochemicals and polymers. Detailed experimental protocols for its synthesis and key reactions are presented, alongside quantitative data, to support researchers in its practical application.

Introduction to this compound

This compound, systematically named N,N'-diethylethane-1,2-diamine, is an organic compound characterized by an ethane (B1197151) backbone with a secondary ethylamino group at each end. It is a colorless to light yellow liquid that is miscible with water and many organic solvents.[1][2] Its utility in synthesis stems from the reactivity of its two secondary amine nitrogens, which can act as nucleophiles or as coordination sites for metal ions.

It is important to distinguish this compound (CAS: 111-74-0) from its asymmetrical isomer, N,N-diethylethylenediamine (CAS: 100-36-7), where one nitrogen is tertiary and the other is primary.[1][3] This guide focuses on the symmetrically substituted N,N'-isomer.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | References |

| CAS Number | 111-74-0 | [2][3] |

| Molecular Formula | C6H16N2 | [3] |

| Molecular Weight | 116.20 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 152-154 °C | [2][3] |

| Melting Point | -7.15 °C (estimate) | [2] |

| Density | 0.811 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.4326 | [3][4] |

| Flash Point | 33 °C (91.4 °F) | [3] |

| Water Solubility | Miscible | [2] |

Safety Summary: this compound is a flammable liquid and vapor.[3] It is corrosive and can cause severe skin burns and eye damage.[3] It is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2] Appropriate personal protective equipment, including gloves, goggles, and a face shield, should be used when handling this compound.[3]

Synthesis of this compound

This compound can be prepared through several synthetic routes. A prominent method involves the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride in the presence of an acid-binding agent and a catalyst.[5][6] This approach is advantageous due to its relatively low raw material cost, high yield, and suitability for industrial-scale production.[5]

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Diethylamine

The following protocol is adapted from patented industrial methods.[5][6]

Materials:

-

Diethylamine

-

2-Chloroethylamine hydrochloride

-

Sodium methoxide in methanol (B129727) solution (10-35% w/v)

-

Cuprous chloride (Lewis acid catalyst)

-

Saturated sodium hydroxide (B78521) solution

-

High-pressure autoclave

Procedure:

-

The autoclave is charged with diethylamine and 2-chloroethylamine hydrochloride (molar ratio of 4:1).[6]

-

Cuprous chloride is added as a catalyst, equivalent to 2% of the molar amount of 2-chloroethylamine hydrochloride.[6]

-

A sodium methoxide/methanol solution is added, with the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride being 1:1.[6]

-

The autoclave is sealed and heated to 150°C, with the internal pressure reaching approximately 1 MPa.[6]

-

The reaction mixture is maintained under these conditions with stirring for 5 hours.[6]

-

After cooling, the reaction mixture is transferred to a separatory funnel. Saturated sodium hydroxide solution is added to adjust the pH to ≥13.[5]

-

The mixture is shaken, and the layers are allowed to separate. The upper organic layer (oil phase) is collected.

-

The collected organic phase is purified by fractional distillation (rectification). The fraction boiling between 145-148°C is collected as pure this compound.[7]

Synthesis Data

| Parameter | Value / Conditions | Reference |

| Reactants | Diethylamine, 2-Chloroethylamine HCl | [5] |

| Catalyst | Cuprous Chloride (CuCl) | [6] |

| Acid Scavenger | Sodium Methoxide | [5] |

| Temperature | 100-200 °C (150 °C optimal) | [6] |

| Pressure | 0.52-1.60 MPa (1 MPa optimal) | [6] |

| Reaction Time | 3-8 hours (5 hours optimal) | [6] |

| Reported Yield | 78.6% | [7] |

| Reported Purity | 99.2% | [7] |

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile building block for a variety of chemical structures and applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 111-74-0 [m.chemicalbook.com]

- 3. N,N -Diethylethylenediamine 95 111-74-0 [sigmaaldrich.com]

- 4. N,N -Diethylethylenediamine 95 111-74-0 [sigmaaldrich.com]

- 5. CN103012156B - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 6. CN103012156A - Preparation method of N,N-diethylethylenediamine - Google Patents [patents.google.com]

- 7. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and History of N,N'-Diethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylethylenediamine is a diamine with the chemical formula C6H16N2. It exists as two isomers: the symmetrical this compound (CAS 111-74-0) and the asymmetrical N,N-diethylethylenediamine (CAS 100-36-7). This guide will focus on the symmetrical isomer, a key building block in organic synthesis, particularly in the development of pharmaceuticals and as a ligand in coordination chemistry. Its unique structure has made it a valuable component in the synthesis of various historically significant drugs. This document provides a comprehensive overview of its history, physicochemical properties, synthesis, and key applications.

Discovery and History

Pinpointing the exact date and discoverer of this compound is challenging based on currently available public records. The scientific exploration of ethylenediamine (B42938) derivatives began in the late 19th and early 20th centuries, with a surge in research during the mid-20th century driven by medicinal chemistry. The broader family of polyamines, which includes this compound, has been a subject of scientific curiosity since Antonie van Leeuwenhoek first observed crystals of spermine (B22157) in human semen in 1678.[1][2][3][4] However, the structural elucidation and synthesis of these and their derivatives occurred much later.

The development of synthetic methods for N,N'-dialkylethylenediamines was a significant area of research in the mid-20th century. While a specific discovery paper for this compound is not readily identifiable, its synthesis would have been achievable through established methods of the time, such as the alkylation of ethylenediamine. The importance of this class of compounds grew with the discovery of their utility in various applications, most notably as precursors to important pharmaceuticals.

A significant historical application of this compound and its derivatives has been in the synthesis of antimalarial drugs. For instance, the side chain of the crucial antimalarial drug chloroquine, first synthesized in 1934, is structurally related to this compound.[5][6] The urgent need for effective antimalarials during World War II spurred extensive research into 4-aminoquinoline (B48711) derivatives, which likely included the synthesis and evaluation of various N,N'-dialkylethylenediamine derivatives.[5]

Another historically important application is in the synthesis of the antiarrhythmic drug procainamide (B1213733), which was approved by the FDA in 1950.[7] The development of procainamide was a result of research to find a more stable alternative to procaine, and its synthesis involves a side chain derived from N,N-diethylethylenediamine.[7]

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H16N2 | [8] |

| Molecular Weight | 116.20 g/mol | [9] |

| CAS Number | 111-74-0 | [9] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 152-154 °C | [9] |

| Density | 0.811 g/mL at 25 °C | [9] |

| Refractive Index | 1.4326 at 20 °C | [9] |

| Flash Point | 33 °C (91.4 °F) - closed cup | [9] |

| Solubility | Miscible with water | [3] |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. Early methods likely involved the direct alkylation of ethylenediamine with an ethyl halide. Modern approaches, often found in patent literature, provide more controlled and higher-yielding syntheses. Below are detailed protocols for two common synthetic routes.

Method 1: Reductive Amination of Glyoxal (B1671930) with Ethylamine (B1201723)

This method involves the reaction of glyoxal with an excess of ethylamine in the presence of a reducing agent.

Protocol:

-

Reaction Setup: To a stirred solution of 40% aqueous glyoxal (1 equivalent) in methanol, add a 70% aqueous solution of ethylamine (4 equivalents) at 0-5 °C.

-

Reduction: While maintaining the temperature below 10 °C, add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon or Raney nickel).

-

Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize the reactor with hydrogen gas to 50-100 atm.

-

Reaction: Heat the mixture to 80-120 °C and maintain stirring for 6-12 hours. Monitor the reaction progress by gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent and excess ethylamine under reduced pressure. The resulting crude product is then purified by fractional distillation to yield this compound.

Method 2: Reaction of 1,2-Dichloroethane (B1671644) with Ethylamine

This method involves the nucleophilic substitution of chlorine atoms in 1,2-dichloroethane by ethylamine.

Protocol:

-

Reaction Setup: In a high-pressure autoclave, place a solution of 1,2-dichloroethane (1 equivalent) in an appropriate solvent such as ethanol.

-

Addition of Ethylamine: Add an excess of ethylamine (at least 4 equivalents) to the autoclave. The excess ethylamine also acts as an acid scavenger.

-

Reaction: Seal the autoclave and heat the mixture to 100-150 °C for 8-16 hours. The pressure will increase due to the vapor pressure of the reactants and the formation of ethylamine hydrochloride.

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure.

-

Neutralization and Extraction: Transfer the reaction mixture to a flask and add a concentrated aqueous solution of sodium hydroxide (B78521) to neutralize the ethylamine hydrochloride and liberate the free diamine. Extract the product into a suitable organic solvent like diethyl ether or dichloromethane.

-

Purification: Dry the organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds.

Antimalarial Drugs

Derivatives of this compound form the side chains of several 4-aminoquinoline antimalarial drugs, including the historically significant chloroquine. The diamine side chain is believed to be crucial for the drug's accumulation in the acidic food vacuole of the malaria parasite and its interaction with heme, thereby inhibiting the parasite's detoxification pathway.

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Antiarrhythmic Drugs

N,N-Diethylethylenediamine is a key component in the synthesis of procainamide, a Class IA antiarrhythmic agent.[7] Procainamide functions by blocking voltage-gated sodium channels in cardiomyocytes, which slows the conduction of electrical impulses and prolongs the cardiac action potential.[10]

Caption: Mechanism of action of Procainamide.

Conclusion

This compound, a seemingly simple diamine, holds a significant place in the history of organic and medicinal chemistry. While its initial discovery is not clearly documented, its importance as a versatile building block became evident with the development of crucial pharmaceuticals in the mid-20th century. The synthetic methodologies have evolved, allowing for its efficient production for various applications. For researchers and professionals in drug development, an understanding of the history, properties, and synthesis of this compound provides valuable context for the continued exploration of new therapeutic agents based on this and related scaffolds.

References

- 1. The early history of polyamine research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The polyamines: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Procainamide - Wikipedia [en.wikipedia.org]

- 8. scilit.com [scilit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of N,N'-Diethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N,N'-Diethylethylenediamine (CAS No. 100-36-7), a flammable, corrosive, and toxic liquid. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. All quantitative data is summarized in tables for clarity, and standard methodologies for determining key safety data are described.

Chemical Identification and Properties

This compound is a colorless to light yellow liquid.[1] It is soluble in water, methanol, and other organic solvents.[1] It is also sensitive to air, from which it can absorb water and carbon dioxide.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 100-36-7 | [3] |

| Molecular Formula | C₆H₁₆N₂ | [3] |

| Molecular Weight | 116.21 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 145-147 °C (lit.) | [1][4] |

| Melting Point | < -70°C | [1] |

| Density | 0.827 g/mL at 25 °C (lit.) | [1][4] |

| Vapor Pressure | 5.33 hPa (4.0 mmHg) at 20 °C | [1][3] |

| Vapor Density | 4.0 (Air = 1) | [3] |

| Water Solubility | Miscible | [1] |

Hazard Identification and Classification

This compound is a hazardous chemical classified as a flammable liquid, corrosive to skin and eyes, and toxic via multiple exposure routes.[5] Vapors are heavier than air and may travel to an ignition source and flash back.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[5] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[5] |

| Skin Corrosion/Irritation | 1A / 1B | H314: Causes severe skin burns and eye damage.[4][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[4] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[5] |

Toxicological Information

Exposure can cause severe burns to the skin and eyes.[2] Inhalation may lead to corrosive injuries to the respiratory tract, while ingestion can also produce toxic effects.[2][5]

Table 3: Acute Toxicity Data for this compound

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 984 mg/kg | [3] |

| Dermal LD50 | Rabbit | > 200 mg/kg | [3] |

| Inhalation LC50 | Rat | > 2.5 mg/L (4 h) | [3] |

Fire and Explosion Hazard Data

This material is a flammable liquid that can be ignited by heat, sparks, or flames.[2] Its vapors can form explosive mixtures with air.[2] In case of a fire, containers may explode when heated.[2]

Table 4: Fire and Flammability Data

| Property | Value | Source(s) |

| Flash Point | 30 °C / 86 °F (closed cup) | [6] |

| Autoignition Temperature | 245 °C / 473 °F | [3] |

| Explosive Limits (LEL-UEL) | 0.7 - 8.4 % (by volume in air) | [7] |

| Suitable Extinguishing Media | Dry chemical, CO₂, water spray, or alcohol-resistant foam.[2] | |

| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[3] |

Fire-Fighting Procedures:

-

For small fires, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2]

-

For large fires, use water spray, fog, or alcohol-resistant foam.[2]

-

Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with positive pressure.[3]

-

Use water spray to cool containers exposed to fire.[3] If a tank is involved in a fire, isolate the area for 800 meters (1/2 mile) in all directions.[2]

Exposure Controls, Personal Protection, and Handling

As no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound, exposure must be minimized through robust engineering controls and comprehensive personal protective equipment.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Ensure that eyewash stations and safety showers are located close to the workstation.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Handling:

-

Do not breathe mist, vapors, or spray.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Keep away from open flames, hot surfaces, and sources of ignition.[8]

-

Use only non-sparking tools and take precautionary measures against static discharge.[8]

-

All equipment used when handling the product must be grounded.[2]

First Aid and Emergency Procedures

Immediate medical attention is required for all exposures. Show the Safety Data Sheet to the attending medical professional.[3]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Immediate medical attention is required.[3]

-

Inhalation: Remove to fresh air. If the victim is not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Immediate medical attention is required.[3][8]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3][8]

Accidental Release Measures

Emergency Workflow: Chemical Spill Response

Caption: Emergency response workflow for an this compound spill.

Spill Procedures:

-

Isolate and Ventilate: Immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[2] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[2]

-

Containment: Stop the leak if it can be done without risk. Prevent entry into waterways, sewers, basements, or confined areas.[2]

-

Clean-Up: Absorb the spill with earth, sand, or other non-combustible inert material.[2] Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[2]

Storage and Disposal

Storage:

-

Store in a designated flammables and corrosives area.[8]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Keep away from heat, sparks, flame, and other ignition sources.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and carbon dioxide.[3]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Methodologies for Safety Data Determination

The quantitative safety data presented in this guide are determined using internationally recognized standard experimental protocols. These methods ensure that data is reliable and reproducible.

-

Acute Toxicity (Oral, Dermal): Acute toxicity is typically determined using methods like the OECD Test Guidelines 401 (Acute Oral Toxicity, now largely replaced), 402 (Acute Dermal Toxicity), 420 (Fixed Dose Procedure), or 423 (Acute Toxic Class Method). These protocols involve administering the substance to laboratory animals (e.g., rats, rabbits) at various dose levels.[3] The primary endpoint is often the LD50, which is the statistically derived dose expected to cause mortality in 50% of the tested animal population.[3] Observations for signs of toxicity are conducted over a set period, typically 14 days.[3]

-

Flash Point: The flash point is determined using a closed-cup tester, as described in methods like ASTM D93.[3] In this procedure, a sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[3]

-

Autoignition Temperature: This is determined following a standard method such as ASTM E659. A small, measured amount of the liquid is injected into a heated, air-filled flask. The temperature of the flask is varied until the lowest temperature at which the chemical spontaneously ignites (autoignites) is found.[3]

-

Physical Properties:

-